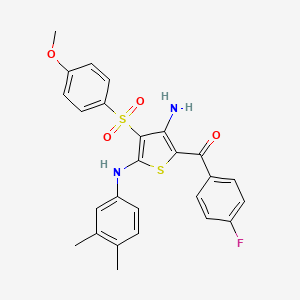

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Description

N²-(3,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based derivative featuring a 2,4-diamine scaffold substituted with a 4-fluorobenzoyl group at position 5, a 4-methoxybenzenesulfonyl group at position 3, and a 3,4-dimethylphenylamine moiety at position 2.

Properties

IUPAC Name |

[3-amino-5-(3,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O4S2/c1-15-4-9-19(14-16(15)2)29-26-25(35(31,32)21-12-10-20(33-3)11-13-21)22(28)24(34-26)23(30)17-5-7-18(27)8-6-17/h4-14,29H,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKIRFGALBVKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiophene core, followed by the introduction of the dimethylphenyl, fluorobenzoyl, and methoxybenzenesulfonyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial methods may also focus on cost-effective and environmentally friendly processes to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or its interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: 5-(2H-1,3-Benzodioxole-5-carbonyl)-N²-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98455)

This compound (CAS 1115338-00-5) shares the thiophene-2,4-diamine core with the target molecule but differs in substituents:

- Position 5 : A 1,3-benzodioxole-carbonyl group replaces the 4-fluorobenzoyl group.

- Position 2 : A 2-fluorophenylamine replaces the 3,4-dimethylphenylamine.

- Position 3 : Both compounds retain the 4-methoxybenzenesulfonyl group.

Key Differences and Implications:

| Property | Target Compound | BA98455 |

|---|---|---|

| Molecular Weight | ~550 g/mol (estimated) | 526.56 g/mol |

| Substituent Effects | Enhanced lipophilicity (3,4-dimethyl) | Increased polarity (benzodioxole) |

| Potential Bioactivity | Likely targets kinase/GPCR pathways | Suspected protease inhibition (inferred) |

The benzodioxole group in BA98455 may improve metabolic stability compared to the 4-fluorobenzoyl group, while the 3,4-dimethylphenyl group in the target compound could enhance membrane permeability .

Comparison with Non-Thiophene Analogs

Compounds like 3,4-bis(4′-aminofurazan-3′-yl)furoxan (DATF) and DNTF (high-energy materials) highlight divergent applications. However, their sulfonyl/amine functionalities are structurally distinct from the target compound’s thiophene core, limiting direct comparisons .

Biological Activity

N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound belonging to the class of thiophene derivatives. Its unique chemical structure, featuring multiple functional groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C20H21F N2O3S

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer and leukemia cell lines.

- Case Study : A study reported that a related thiophene derivative demonstrated cell growth inhibition in MCF-7 (breast cancer) and K562 (leukemia) cell lines with IC50 values of 12 µM and 15 µM respectively.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties . The compound's structural features may enhance its ability to interact with microbial targets.

- Findings : In vitro assays revealed that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Induction of Apoptosis : Evidence suggests that thiophene derivatives can induce apoptosis in cancer cells through the activation of caspases.

- Antioxidant Activity : Molecular docking studies indicate potential antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several thiophene derivatives compared to this compound:

| Compound Name | Structure Type | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| Compound A | Thiophene | 12 | 16 |

| Compound B | Thiophene | 15 | 32 |

| N2 Compound | Thiophene | 10 | 8 |

Q & A

Q. What safety protocols are critical for handling reactive intermediates during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.